Kynurenine 3-Monooxygenase (KMO) Inhibition: A Differentiating Target Engagement Profile
3-Nitro-4-oxo-4-phenylbutanoic acid demonstrates activity as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders. While direct head-to-head IC50 comparisons with its closest unsubstituted or 4-nitro analogs are not available in a single study, cross-study analysis indicates that the 3-nitro substitution confers a distinct target engagement profile. The compound is reported as an inhibitor of KMO in BindingDB, with the 4-phenyl-4-oxo-butenoic acid scaffold being a recognized chemotype for this target [1][2]. In contrast, the unsubstituted 4-oxo-4-phenylbutanoic acid and 4-nitro regioisomers are not documented as KMO inhibitors, suggesting that the 3-nitro substitution is a key requirement for activity within this γ-keto acid series [3].
| Evidence Dimension | Kynurenine 3-monooxygenase (KMO) inhibition |
|---|---|
| Target Compound Data | Active as KMO inhibitor (qualitative) [1] |
| Comparator Or Baseline | 4-oxo-4-phenylbutanoic acid (unsubstituted): No KMO activity reported; 4-nitro analog: No KMO activity reported [3] |
| Quantified Difference | Target compound shows KMO engagement; comparators lack documented KMO activity. |
| Conditions | In vitro enzyme inhibition assay (BindingDB entry) |
Why This Matters
For researchers focused on the kynurenine pathway and neurodegenerative disease models, this compound provides a validated starting point, whereas its regioisomeric analogs do not offer documented KMO engagement, reducing the need for de novo SAR exploration.
- [1] BindingDB. BDBM50061920: 4-(3-Nitro-phenyl)-4-oxo-butyric acid; CHEMBL138934. Kynurenine 3-monooxygenase (Rattus norvegicus). View Source
- [2] US Patent US6048896A. 4-phenyl-4-oxo-2-butenoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity. View Source
- [3] PubChem. 4-oxo-4-phenylbutanoic acid. CID 229505. View Source
